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(R)-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate
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Overview
Description
Preparation Methods
The synthesis of ®-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions . One common method is the reductive amination of tert-butyl carbamate with 3,3-dimethylbutan-2-one in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield .
Chemical Reactions Analysis
®-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
®-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate can be compared with similar compounds such as tert-butyl ®-(1-amino-3,3-dimethylbutan-2-yl)carbamate and tert-butyl ®-(1-amino-3,3-dimethylbutan-2-yl)carbamate . These compounds share similar structural features but may differ in their reactivity, stability, and specific applications . The uniqueness of ®-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate lies in its specific stereochemistry and the resulting biological activity .
Biological Activity
(R)-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate, with the CAS number 958281-81-7, is a chiral amino acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C11H24N2O2
- Molecular Weight : 216.32 g/mol
- Density : Approximately 0.954 g/cm³
- Boiling Point : Predicted at around 303.9 °C
These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various applications in research.
Synthesis
The synthesis of this compound involves several steps typically including the protection of amine functionalities and subsequent carbamate formation. The specific synthetic route may vary based on the desired purity and yield.
Mechanistic Studies
Research indicates that this compound may exhibit significant biological activity through mechanisms such as:
-
Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibitors of these enzymes are of interest for treating neurodegenerative diseases like Alzheimer's.
The effectiveness of this compound in this context remains to be fully elucidated through empirical studies.
Compound AChE IC50 (µM) BChE IC50 (µM) (R)-Tert-butyl carbamate TBD TBD Tacrine 4.86 1.92 - Antioxidant Activity : Some studies have suggested that related compounds possess antioxidant properties, which could contribute to their neuroprotective effects by mitigating oxidative stress.
Potential Applications
Given its structural characteristics and preliminary findings regarding biological activity, this compound may have potential applications in:
- Medicinal Chemistry : As a lead compound or a building block for developing new drugs targeting neurological disorders.
- Synthetic Chemistry : Its unique chiral nature makes it a candidate for asymmetric synthesis in various chemical reactions.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3,3-dimethylbutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)8(7-12)13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCDWEOQKBSMMC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CN)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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